molecular formula C16H10O4S2 B2540865 Dibenzofuran-2-yl thiophene-2-sulfonate CAS No. 670258-90-9

Dibenzofuran-2-yl thiophene-2-sulfonate

Cat. No. B2540865
CAS RN: 670258-90-9
M. Wt: 330.37
InChI Key: LSFPONPCFUSCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzofuran-2-yl thiophene-2-sulfonate (DBTS) is a chemical compound with a complex molecular structure. It is composed of dibenzofuran and thiophene, two important heterocyclic compounds .


Molecular Structure Analysis

The molecular formula of DBTS is C16H10O4S2, and it has a molecular weight of 330.37. It contains dibenzofuran, a heterocyclic compound with two benzene rings fused to a central furan ring , and thiophene, a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

Dibenzofuran and thiophene, the components of DBTS, undergo various chemical reactions. Dibenzofuran is thermally robust and undergoes electrophilic reactions such as halogenation and Friedel-Crafts reactions . Thiophene derivatives also undergo a variety of reactions, including condensation reactions .

Scientific Research Applications

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the chemical structure , have been prepared to explore their potential as topically active inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown significant ocular hypotensive effects, marking them as potent agents in this class for clinical evaluation (S. Graham et al., 1989).

Antioxidant Properties

The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogs, including sulfur derivatives, was explored to understand their redox properties and capacity to inhibit lipid peroxidation. These studies provide insights into the potential therapeutic applications of these compounds as antioxidants (J. Malmström et al., 2001).

Environmental Applications

The microbial oxidation of dibenzothiophene by Sulfolobus acidocaldarius, which results in the release of sulfate ions, highlights the potential of using microorganisms for the bioremediation of thiophene compounds present in oil refinery wastewater, coal, and crude oil (F. Kargı & J. M. Robinson, 1984).

Catalysis and Green Chemistry

The synthesis and use of water-soluble sulfonated dibenzofuran-based phosphine ligands for palladium-catalyzed aqueous phase Heck and Suzuki reactions, as well as rhodium-catalyzed two-phase hydroformylation of propene, demonstrate the compound's utility in promoting green and sustainable chemical processes (A. S. Gelpke et al., 1999).

properties

IUPAC Name

dibenzofuran-2-yl thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4S2/c17-22(18,16-6-3-9-21-16)20-11-7-8-15-13(10-11)12-4-1-2-5-14(12)19-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFPONPCFUSCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzofuran-2-yl thiophene-2-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.